molecular formula C13H13NO B1313964 5-(Benzyloxy)-2-methylpyridine CAS No. 63793-98-6

5-(Benzyloxy)-2-methylpyridine

Cat. No. B1313964
CAS RN: 63793-98-6
M. Wt: 199.25 g/mol
InChI Key: LITBZZXFIKNSSH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-methylpyridine is an aromatic heterocyclic compound that is widely used in organic synthesis. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It is also used as a starting material in the synthesis of other heterocyclic compounds, such as benzimidazoles and quinolines. The structure of this compound is shown below:

Scientific Research Applications

Organic Synthesis

5-(Benzyloxy)-2-methylpyridine plays a significant role in organic synthesis. It is used as a reagent in the benzylation of alcohols, where it converts alcohols into benzyl ethers upon warming. This process has been demonstrated to occur with a wide range of alcohols, yielding good to excellent outcomes (Poon & Dudley, 2006). Similarly, 2-benzyloxy-1-methylpyridinium triflate, derived from 5-(Benzyloxy)-2-methylpyridine, emerges as a new reagent for the synthesis of benzyl ethers and esters, offering a mild, convenient, and effective method for this purpose (López & Dudley, 2008).

Medicinal Chemistry

In medicinal chemistry, derivatives of 5-(Benzyloxy)-2-methylpyridine are explored for their potential therapeutic applications. For instance, the compound has been used in the synthesis of various derivatives with potential antitumor activity (Grivsky et al., 1980). Furthermore, its derivatives have been studied for their inhibition effects on cancer-related carbonic anhydrases, showing selectivity to certain isozymes, which is crucial for developing targeted cancer therapies (Tunca et al., 2020).

Antifungal Research

The compound's derivatives have also been investigated for antifungal properties. For instance, a series of derivatives synthesized using molecular sieves and sonication exhibited promising antifungal activity against various human pathogenic fungal strains, indicating potential applications in developing antifungal drugs (Nimbalkar et al., 2016).

properties

IUPAC Name

2-methyl-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-7-8-13(9-14-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITBZZXFIKNSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496279
Record name 5-(Benzyloxy)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63793-98-6
Record name 5-(Benzyloxy)-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.3 g of sodium were dissolved in 60 ml of methanol and stirred with 15 g of 5-hydroxy-2-methylpyridine in 230 ml of DMSO for 1 hour at a temperature of 80° to 90° C. The methanol was spun or rotated out after cooling the mixture. 23.5 g of benzylbromide were then added, followed by stirring for 20 hours at room temperature. The reaction mixture was then acidified with 2N HCL and mixed with 1500 ml of water. The mixture was then extracted with diethyl ether and the ether phase was discarded. The pH-value of the aqueous phase was then adjusted to approximately 8 and the solution was extracted with ether. The organic phase was evaporated. 24.1 g of 5-benzyloxy-2-methylpyridine were obtained. The latter was dissolved in 200 ml of glacial acetic acid, mixed with 12 ml of hydrogen peroxide (30%) and refluxed for 2 hours. The mixture was then neutralized with 40% caustic soda solution and 1000 ml of water were added. The solution was extracted with dichloromethane and the organic phase evaporated. 25 g of 5-benzyloxy-2-methylpyridine-N-oxide were obtained.
Quantity
3.3 g
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reactant
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60 mL
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15 g
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230 mL
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23.5 g
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1500 mL
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Synthesis routes and methods II

Procedure details

The solution of 32.7 g of 2-methyl-5-hydroxy-pyridine in 300 ml of dimethylformamide is added to a suspension of 12.8 g of sodium hydride (57% mineral oil dispersion) in 150 ml of dimethylformamide, with stirring. Then the mixture is heated to 100° and maintained at 100° for 18 hours. After that, the mixture is cooled to room temperature and to the cooled mixture is added a solution of 49.8 g of benzyl chloride in 100 ml of dimethylformamide over a period of 30 minutes. The mixture is then refluxed for 7 hours, cooled and then evaporated to a residue. The residue is partitioned between water and ether, the layers are separated and the water layer extracted with ether. The ether layer is combined with ether extract, dried over sodium sulfate, filtered and the ethereal filtrate is distilled off. The residue is distilled to yield 5-benzyloxy-2-methyl-pyridine, boiling at 100°-102°/0.02 mm/Hg.
Quantity
32.7 g
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reactant
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12.8 g
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reactant
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300 mL
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150 mL
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49.8 g
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

To an N,N-dimethylformamide (50 mL) solution of 3-hydroxy-6-methylpyridine (5.00 g, 45.8 mmol) was added sodium hydride (2.02 g, 50.4 mmol, 60% in oil), which was stirred for 15 minutes at 0° C. Next, benzyl bromide (5.99 mL, 50.4 mmol) was added to this reaction mixture at 0° C., which was stirred for 3.5 hours at room temperature. Water was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (5.99 g, 66%).
Quantity
50 mL
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reactant
Reaction Step One
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5 g
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reactant
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2.02 g
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reactant
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5.99 mL
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0 (± 1) mol
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Yield
66%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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